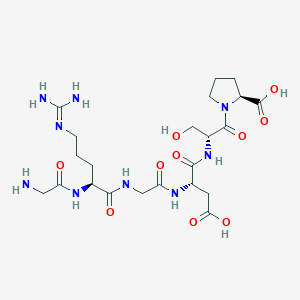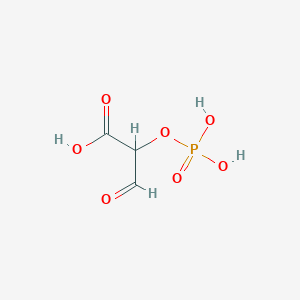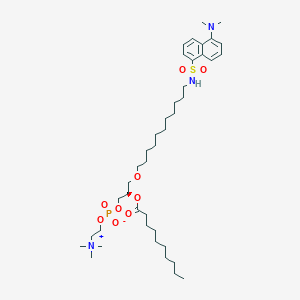
1-(Fmoc-amino)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid is a synthetic compound widely used in organic chemistry. It is known for its unique structural features, which include a cyclopropane ring and a fluorenylmethoxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its ability to protect amino groups during chemical reactions .
Mecanismo De Acción
Target of Action
Fmoc-acpc-oh, also known as 1-(Fmoc-amino)cyclopropanecarboxylic acid, is primarily used as a protecting group in organic synthesis . It is commonly used to protect amino or hydroxyl groups to prevent them from being affected by other reagents or reaction conditions .
Mode of Action
The Fmoc group is a base-labile protecting group used in organic synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group can be rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in peptide synthesis, particularly in the formation and protection of amine groups .
Pharmacokinetics
It is known that the compound is stable at room temperature and soluble in organic solvents such as dimethylformamide (dmf) and dichloromethane .
Result of Action
The primary result of Fmoc-acpc-oh’s action is the protection of sensitive functional groups during organic synthesis . This allows for selective reactions to occur without interference from these functional groups.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Fmoc-acpc-oh. For instance, the compound is stable at room temperature and should be stored at 2-8°C . It is also soluble in organic solvents, which can affect its reactivity . Safety precautions should be taken to avoid skin, eye, and respiratory exposure .
Métodos De Preparación
The synthesis of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available N-Fmoc-protected α-amino acids.
Arndt-Eistert Protocol: This method is applied to convert the α-amino acids into β-amino acids.
Reaction Conditions: The reactions are carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Análisis De Reacciones Químicas
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the Fmoc group, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide .
Aplicaciones Científicas De Investigación
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: The compound is used in the design and synthesis of peptide-based drugs and inhibitors.
Biological Studies: Researchers use this compound to study protein-protein interactions and enzyme mechanisms by incorporating it into peptide substrates.
Comparación Con Compuestos Similares
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid can be compared with other Fmoc-protected amino acids:
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid: This compound has a cyclobutane ring instead of a cyclopropane ring, which affects its steric properties and reactivity.
N-Fmoc-N-methyl-1-amino-1-cyclopropanecarboxylic acid: This compound includes a methyl group on the amino nitrogen, which can influence its chemical behavior and applications.
1-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: This compound has a tert-butyl ester group, providing different solubility and reactivity characteristics.
The uniqueness of 1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopropanecarboxylic acid lies in its cyclopropane ring, which imparts distinct steric and electronic properties, making it valuable in specific synthetic applications .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-17(22)19(9-10-19)20-18(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPOISJKHBLNPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)





![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)







